![molecular formula C15H12N4O6 B377273 2-((2,4-dinitrophenyl)amino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 31032-14-1](/img/structure/B377273.png)
2-((2,4-dinitrophenyl)amino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2,4-Dinitrophenylhydrazine is a chemical compound that does not occur naturally in the environment. It is used in making dyes, wood preservatives, explosives, insect control substances, and other chemicals, and as a photographic developer . It is a yellow solid with no smell .
Synthesis Analysis
2,4-Dinitrophenylhydrazine can be synthesized from various methods. One method involves the reaction of 1-fluoro-2,4-dinitrobenzene with primary and secondary amines . Another method involves the reaction of 2,4-dinitrophenylhydrazine with benzamides and sulfonamides derivatives .Molecular Structure Analysis
The molecular formula of 2,4-dinitrophenylhydrazine is C6H6N4O4 . The compound contains nitro groups at the 2- and 4-positions .Chemical Reactions Analysis
2,4-Dinitrophenylhydrazine can undergo various chemical reactions. For example, it can react with amino acids to produce stable diastereomeric derivatives, which can be separated by reverse-phase high-performance liquid chromatography .Physical And Chemical Properties Analysis
2,4-Dinitrophenylhydrazine is a yellow solid with no smell . Its molecular weight is 198.14 g/mol . It is slightly soluble in water and soluble in ether and solutions of sodium or potassium hydroxide .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,4-dinitroanilino)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6/c20-14-12-7-1-2-8(5-7)13(12)15(21)17(14)16-10-4-3-9(18(22)23)6-11(10)19(24)25/h1-4,6-8,12-13,16H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMPDTXVUKOXFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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